Vapor Pressure Advantage: 10.0 mmHg at 25 °C vs. Low-Volatility Chlorodisilane Alternatives
Chloropentamethyldisilane exhibits a vapor pressure of 10.0 ± 0.2 mmHg at 25 °C [1], a value that enables direct vapor delivery in CVD processes without requiring heated bubblers or carrier gas optimization. In contrast, hexachlorodisilane (HCDS, CAS 13465-77-5), a fully chlorinated disilane, has substantially lower volatility, complicating its use as a vapor-phase precursor and often necessitating liquid delivery systems or elevated source temperatures [2]. This differential volatility is a primary factor in precursor selection for semiconductor fabrication where precise vapor-phase delivery is critical.
| Evidence Dimension | Vapor Pressure at 25 °C |
|---|---|
| Target Compound Data | 10.0 ± 0.2 mmHg |
| Comparator Or Baseline | Hexachlorodisilane (HCDS) – substantially lower volatility |
| Quantified Difference | HCDS requires elevated temperatures or liquid delivery; quantitative comparison unavailable but qualitative difference is established |
| Conditions | Calculated/measured vapor pressure at 25 °C |
Why This Matters
Higher vapor pressure simplifies precursor delivery in vapor deposition systems, reducing process complexity and enabling more consistent film growth rates.
- [1] ChemicalBook. Chloropentamethyldisilane Physical Properties. Vapour Pressure: 10.0±0.2 mmHg at 25°C. Henan Fengda Chemical Co., Ltd. datasheet, 2025. View Source
- [2] Patent WO2005010243A2. Monosilane or disilane derivatives and method for low temperature deposition of silicon-containing films using the same. Eureka Patsnap. View Source
